molecular formula C7H15NO B1455304 2-[Cyclobutyl(methyl)amino]ethan-1-ol CAS No. 1383452-42-3

2-[Cyclobutyl(methyl)amino]ethan-1-ol

Cat. No.: B1455304
CAS No.: 1383452-42-3
M. Wt: 129.2 g/mol
InChI Key: ZRCQQVRVHCCBSC-UHFFFAOYSA-N
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Description

2-[Cyclobutyl(methyl)amino]ethan-1-ol, with the CAS number 1383452-42-3 , is a chemical compound of interest in organic and medicinal chemistry research. It is characterized by the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . Its structure, defined by the SMILES notation CN(CCO)C1CCC1, features an ethanolamine backbone substituted with a methyl and a cyclobutyl group, making it a versatile nitrogen-containing building block . This structural motif is common in compounds with various biological activities. As a secondary amine alcohol, its potential applications in research are diverse. It can serve as a key precursor or intermediate in the synthesis of more complex molecules, such as potential pharmaceutical agents . The compound can undergo reactions typical of both alcohols and amines. The hydroxyl group can be involved in reactions such as oxidation, esterification, and etherification , while the amine group can participate in salt formation and nucleophilic substitution reactions. Researchers can utilize this compound in the development of compound libraries for high-throughput screening or in the design of molecules that require a specific spatial arrangement conferred by the cyclobutyl ring . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[cyclobutyl(methyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8(5-6-9)7-3-2-4-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCQQVRVHCCBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383452-42-3
Record name 2-[cyclobutyl(methyl)amino]ethan-1-ol
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Biological Activity

2-[Cyclobutyl(methyl)amino]ethan-1-ol, also known by its chemical structure C7_7H15_{15}NO, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, presenting data tables, case studies, and research findings to provide a comprehensive understanding.

Chemical Structure and Properties

The structural formula of this compound is characterized by the presence of a cyclobutyl group attached to an aminoethanol backbone. The molecular structure can be represented as follows:

  • Molecular Formula : C7_7H15_{15}NO
  • SMILES Notation : CN(CCO)C1CCC1
  • InChI Key : ZRCQQVRVHCCBSC-UHFFFAOYSA-N

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various compounds similar to this compound. Although specific data on this compound's antimicrobial activity is limited, it is positioned within a class of compounds that have shown promising antibacterial and antifungal properties.

A relevant study examined monomeric alkaloids, revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some tested compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli . While direct data on this compound is not available, its structural similarities suggest potential efficacy in similar applications.

Cytotoxicity and Antiviral Activity

The compound's cytotoxic effects have not been extensively documented. However, related compounds with similar structures have been tested for cytotoxicity against various cell lines. For example, antiviral activity has been observed in compounds with analogous functional groups, which may provide insights into the potential therapeutic applications of this compound.

Study on Structural Activity Relationship (SAR)

A study focused on the structural modifications of nitrogen-containing heterocycles demonstrated how changes in substituents can significantly affect biological activity . This research emphasizes the importance of SAR in developing effective antimicrobial agents.

CompoundMIC (mg/mL)Activity Type
Compound A0.0048Antibacterial
Compound B0.0195Antifungal
Compound C0.025Antibacterial

This table illustrates how minor modifications can lead to substantial changes in biological efficacy.

Comparative Analysis with Related Compounds

To understand the potential of this compound, it is useful to compare it with related compounds that have documented biological activities:

Compound NameActivity TypeMIC (mg/mL)
2-MethylcyclobutylamineAntibacterial0.0039
CyclobutylmethanolAntifungal0.0048
CyclobutylamineCytotoxicNot specified

This comparative analysis highlights the potential for similar biological activities in this compound based on its structural characteristics.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The cyclobutyl group in this compound introduces ring strain and increased lipophilicity compared to linear alkyl groups (e.g., ethyl or methyl in 2-(Ethylmethylamino)ethanol). This may enhance membrane permeability in drug candidates but reduce water solubility . The tertiary amine in the target compound is less basic than the primary amine in 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride, affecting its protonation state under physiological conditions .

Preparation Methods

Key Synthetic Challenges

  • Introduction of the cyclobutylmethyl substituent on the amino nitrogen
  • Selective formation of the amino alcohol without over-alkylation or side reactions
  • Efficient reduction of intermediates if azide or other nitrogen precursors are used

Common Synthetic Routes for Similar Amino Alcohols

Based on analogous amino alcohol preparations and related literature, the following general synthetic approach is applicable:

  • Preparation of the Amino Precursor:

    • Starting from a suitable haloalkyl alcohol (e.g., 2-chloroethanol or 2-bromoethanol), nucleophilic substitution with cyclobutylmethylamine or its derivative introduces the amino group.
    • Alternatively, reductive amination of an aldehyde intermediate with cyclobutylmethylamine can be used.
  • Use of Azide Intermediates and Catalytic Reduction:

    • Conversion of a tosylate or mesylate derivative of the ethanol backbone to an azide intermediate via nucleophilic substitution with sodium azide.
    • Catalytic hydrogenation of the azide intermediate to the primary or secondary amine using palladium on carbon under hydrogen atmosphere.
  • Protection/Deprotection Steps (if necessary):

    • Boc or other amine protecting groups may be used to control selectivity during multi-step synthesis.

Detailed Preparation Methodology

Synthesis of this compound via Azide Intermediate (Adapted from Related Aminoethanol Syntheses)

Step Reaction Description Reagents/Conditions Notes
1. Preparation of Ethanol Tosylate React 2-hydroxyethanol derivative with p-toluenesulfonyl chloride (tosyl chloride) in presence of triethylamine in dichloromethane at 5-10 °C for 1-4 h 2-hydroxyethanol, p-toluenesulfonyl chloride, triethylamine, DCM, 5-10 °C Converts hydroxyl to a good leaving group for substitution
2. Nucleophilic Substitution with Sodium Azide React tosylate intermediate with sodium azide in DMF at 40-60 °C for 1-4 h Sodium azide, DMF, 40-60 °C Azide replaces tosylate, forming azidoethanol intermediate
3. Catalytic Hydrogenation Reduction Hydrogenate azido intermediate in ethanol with Pd/C catalyst at room temperature for 1-4 h under H2 atmosphere Pd/C catalyst, ethanol, H2 gas, RT Converts azide to amino group
4. Reductive Amination with Cyclobutylmethylamine React aminoethanol intermediate with cyclobutylmethylamine under reductive amination conditions (e.g., NaBH3CN) Cyclobutylmethylamine, NaBH3CN, suitable solvent Introduces cyclobutylmethyl substituent on nitrogen

Note: Step 4 may alternatively be done first if the amino group is introduced initially as cyclobutylmethylamine, followed by hydroxyl group installation.

Alternative Direct Reductive Amination Route

  • React 2-aminoethanol with cyclobutylmethylaldehyde or cyclobutylmethyl ketone under reductive amination conditions using sodium cyanoborohydride or sodium triacetoxyborohydride to form the target compound directly.

Research Findings and Reaction Optimization

  • Temperature Control: Maintaining low temperature (5-10 °C) during tosylation improves selectivity and yield by minimizing side reactions.
  • Solvent Choice: Dichloromethane or DMF are preferred for tosylation and azide substitution steps, respectively, due to solubility and reaction efficiency.
  • Catalyst and Hydrogenation Conditions: Palladium on carbon (10%) under mild hydrogen pressure at room temperature efficiently reduces azides to amines without over-reduction or decomposition.
  • Molar Ratios: Equimolar or slight excess of sodium azide (1.0-1.2 eq) ensures complete substitution with high yield (~87%).
  • Purification: Organic phase washing with saturated sodium bicarbonate and drying over anhydrous sodium sulfate followed by concentration under reduced pressure yields pure intermediates ready for next step.

Data Table: Typical Reaction Parameters for Preparation Steps

Step Reagents & Molar Ratio Solvent Temperature Time Yield (%) Notes
Tosylation Triethylene glycol monobenzyl ether : p-toluenesulfonyl chloride : triethylamine = 1:1.05:1.05 DCM 5-10 °C 1-4 h High (not specified) Controlled addition to maintain temp
Azide Substitution Tosylate : Sodium azide = 1:1.1 DMF 40-60 °C 1-4 h 87.1% Monitored by GC
Catalytic Hydrogenation Azide intermediate : Pd/C catalyst Ethanol RT 1-4 h High (not specified) Hydrogen atmosphere

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[Cyclobutyl(methyl)amino]ethan-1-ol, and how can reaction conditions be optimized?

  • Methodology :

  • Cyclobutane Ring Formation : Utilize [4+2] cycloaddition or ring-closing metathesis with appropriate precursors (e.g., 1,3-dienes) .
  • Amine Functionalization : Introduce the methylamino group via reductive amination (e.g., using methylamine and NaBH₃CN) or alkylation (e.g., methyl iodide under basic conditions) .
  • Ethanol Moiety : Couple the cyclobutylmethylamine intermediate with ethylene oxide or a protected ethanol derivative, followed by deprotection .
  • Optimization : Monitor reaction progress via TLC/HPLC and adjust temperature (typically 0–80°C) and solvent polarity (e.g., THF, DCM) to minimize side products .

Q. How can researchers characterize the purity and stereochemistry of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm cyclobutane ring geometry and amine-ethanol connectivity. Compare chemical shifts with similar compounds (e.g., cyclobutyl analogs in ) .
  • Mass Spectrometry (MS) : Validate molecular weight (C₈H₁₇NO, MW: 143.23 g/mol) via ESI-MS or GC-MS .
  • X-ray Crystallography : Resolve stereochemistry (if chiral) by growing single crystals in ethanol/water mixtures .

Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?

  • Key Factors :

  • pH Sensitivity : The secondary amine may protonate in acidic conditions, altering solubility. Use buffered solutions (pH 7–9) for biological assays .
  • Oxidative Degradation : Protect from light/oxygen; store under argon at –20°C. Test stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against neurological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to simulate binding to dopamine receptors or monoamine transporters. Compare binding energies with known neuromodulators (e.g., phenethylamine derivatives in ) .
  • MD Simulations : Perform 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • ADMET Prediction : Predict pharmacokinetics (e.g., BBB permeability) via SwissADME .

Q. What strategies resolve enantiomers of this compound, and how does stereochemistry impact bioactivity?

  • Enantioseparation :

  • Chiral Chromatography : Use a Chiralpak IC column with hexane/isopropanol (90:10) for baseline separation .
  • Enzymatic Resolution : Incubate racemic mixture with lipases (e.g., Candida antarctica) to selectively esterify one enantiomer .
    • Bioactivity : Test enantiomers in vitro (e.g., receptor binding assays) to identify stereospecific effects .

Q. How do structural modifications (e.g., fluorination) alter the physicochemical properties of this compound?

  • Design & Analysis :

  • Fluorination : Introduce CF₃ groups at the cyclobutane ring (similar to ) to enhance lipophilicity (logP ↑ 0.5–1.0) .
  • Property Mapping : Measure logP (shake-flask method), solubility (HPLC-UV), and pKa (potentiometric titration) .
  • SAR Studies : Compare modified analogs in cellular uptake assays to correlate hydrophobicity with efficacy .

Q. What experimental protocols mitigate toxicity risks during in vivo studies of this compound?

  • Safety Measures :

  • Acute Toxicity Testing : Conduct OECD 423 guidelines in rodents (dose range: 50–500 mg/kg) .
  • Metabolite Screening : Identify hepatotoxic metabolites via LC-MS/MS after microsomal incubation (human/rat liver S9 fractions) .
  • Protective Equipment : Use fume hoods, nitrile gloves, and eye protection during handling (per ) .

Data Contradictions & Validation

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for this compound?

  • Troubleshooting :

  • Reagent Purity : Ensure methylamine (≥99%) and cyclobutane precursors are anhydrous .
  • Catalyst Screening : Test palladium vs. nickel catalysts for cyclization efficiency .
  • Reproducibility : Cross-validate with independent labs using standardized protocols (e.g., USP guidelines) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[Cyclobutyl(methyl)amino]ethan-1-ol
Reactant of Route 2
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2-[Cyclobutyl(methyl)amino]ethan-1-ol

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